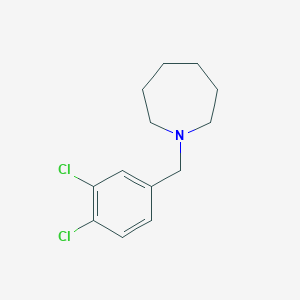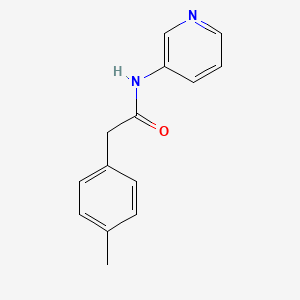
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea, also known as APEU, is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. APEU has been extensively studied for its pharmacological properties, and its synthesis method has been optimized for laboratory use.
Mechanism of Action
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea has been found to inhibit the proliferation of cancer cells and induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea has also been found to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function. It has been shown to enhance the activity of antioxidant enzymes and reduce lipid peroxidation.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea has several advantages for laboratory experiments. It exhibits potent pharmacological properties, and its synthesis method has been optimized for laboratory use. N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea can be easily purified through recrystallization or column chromatography. However, N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea also has some limitations. It is relatively unstable in solution and can undergo hydrolysis under certain conditions. N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea is also sensitive to light and heat, which can affect its stability and activity.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea. One area of research is the development of N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea-based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of research is the optimization of the synthesis method for N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea to improve the yield and purity of the product. Further studies are also needed to elucidate the mechanism of action of N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea and its potential interactions with other drugs. Additionally, the safety and toxicity of N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea need to be evaluated in preclinical and clinical studies.
In conclusion, N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea exhibits potent pharmacological properties, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis method for N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea has been optimized for laboratory use, and various modifications have been made to improve the yield and purity of the product. Further research is needed to elucidate the mechanism of action of N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea and its potential applications in drug development.
Synthesis Methods
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea can be synthesized through a reaction between 3-acetylphenyl isocyanate and 2-ethoxyaniline in the presence of a catalyst. The reaction can be carried out under mild conditions, and the yield is high. The synthesized product can be purified through recrystallization or column chromatography. The synthesis of N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea has been optimized for laboratory use, and various modifications have been made to improve the yield and purity of the product.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-16-10-5-4-9-15(16)19-17(21)18-14-8-6-7-13(11-14)12(2)20/h4-11H,3H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOPVXXBARZITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-N'-(2-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)

![1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5765220.png)
![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5765222.png)


![N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5765255.png)
![1'-amino-5'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B5765261.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)
![N,N-dimethyl-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5765265.png)